6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
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Overview
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : A study reported the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activity
- Design and Synthesis of Novel 2,4,5-Thiazole Derivatives as 6-APA Mimics and Antimicrobial Activity Evaluation : A study focused on synthesizing thiazole derivatives considering 6-acetyl penicillanic acid (6-APA) and evaluated their antimicrobial activity. Compounds exhibited high antimicrobial activity against various strains, highlighting the potential of such structures in developing new antimicrobial agents (Nuha et al., 2021).
Synthetic Methodologies
- Synthetic and Theoretical Aspects of New Dimroth Rearrangement of 6-Aminopyran-2-ones to 6-Hydroxypyridin-2-ones via Carbamoyl Ketenes : This research explored the synthetic pathways and theoretical aspects of transforming 6-aminopyran-2-ones into 6-hydroxypyridin-2-ones, showcasing advanced synthetic techniques that could be applicable to the synthesis of complex molecules like the one (Subbotina et al., 2005).
Mechanism of Action
Target of Action
It contains a5-acetamido-1,3,4-thiadiazol-2-yl moiety , which is a key structural component of Acetazolamide , a well-known Carbonic Anhydrase inhibitor . Therefore, it’s plausible that this compound may also interact with Carbonic Anhydrase or similar enzymes.
Mode of Action
If it indeed targets Carbonic Anhydrase like Acetazolamide, it would likely function as an enzyme inhibitor . This could involve the compound binding to the active site of the enzyme, preventing its normal substrate from interacting and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If we consider its potential similarity to acetazolamide, it might affect theCarbonic Anhydrase pathway . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport. Inhibition of this enzyme can lead to a decrease in hydrogen ion secretion at the renal tubule and an increase in excretion of bicarbonate .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-3-4-9-28-15-7-5-14(6-8-15)19(27)30-18-11-29-16(10-17(18)26)12-31-21-24-23-20(32-21)22-13(2)25/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHHNVZDGEIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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